molecular formula C24H26N4O4S B11275542 methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11275542
M. Wt: 466.6 g/mol
InChI Key: KEEDHKFMEWCMJE-UHFFFAOYSA-N
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Description

Methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a dihydroquinoline moiety, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the dihydroquinoline moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroquinoline ring.

    Introduction of the ethylamino group: The dihydroquinoline intermediate is then reacted with an ethylamine derivative to introduce the ethylamino group.

    Formation of the quinazoline core: The key step involves the cyclization of the intermediate with appropriate reagents to form the quinazoline core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

    Interacting with receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its biological effects.

Comparison with Similar Compounds

Methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:

    3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar dihydroquinoline core and exhibit comparable biological activities.

    Quinazoline derivatives: Compounds with a quinazoline core are known for their diverse pharmacological properties and are used in various therapeutic applications.

    Thioxoquinazoline derivatives: These compounds contain a thioxo group and are studied for their potential antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 3-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26N4O4S/c1-32-23(31)17-8-9-18-19(15-17)26-24(33)28(22(18)30)13-10-21(29)25-11-14-27-12-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,15H,4,6,10-14H2,1H3,(H,25,29)(H,26,33)

InChI Key

KEEDHKFMEWCMJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCC4=CC=CC=C43

Origin of Product

United States

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